

# An In-depth Technical Guide to Ethyl 3-methoxybenzoate

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## Compound of Interest

Compound Name: *Ethyl 3-methoxybenzoate*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the molecular structure and weight of **Ethyl 3-methoxybenzoate**, a compound of interest in various chemical and pharmaceutical research fields. The information is presented to be a valuable resource for professionals engaged in drug development and scientific investigation.

## Key Identifiers and Properties

The fundamental properties and identifiers of **Ethyl 3-methoxybenzoate** are summarized in the table below for quick reference and comparison.

Identifier/Property	Value
IUPAC Name	ethyl 3-methoxybenzoate[1]
Molecular Formula	C <sub>10</sub> H <sub>12</sub> O <sub>3</sub> [1][2][3][4]
Molecular Weight	180.20 g/mol [1][2]
CAS Number	10259-22-0[1][3][4]
Synonyms	Ethyl m-anisate, Benzoic acid, 3-methoxy-, ethyl ester[1][3][5]
Density	1.099 g/cm <sup>3</sup> [2]

## Molecular Structure

**Ethyl 3-methoxybenzoate** is an ester characterized by a benzene ring substituted with an ethyl ester group and a methoxy group at the meta-position (C3).<sup>[1][2]</sup> This arrangement influences its chemical properties, including its reactivity and potential interactions in biological systems.

Structural Representations:

- SMILES:CCOC(=O)C1=CC(=CC=C1)OC[1][2]
- InChI:InChI=1S/C10H12O3/c1-3-13-10(11)8-5-4-6-9(7-8)12-2/h4-7H,3H2,1-2H3[1][3]
- InChIKey:GSQLMBQLTPEPHD-UHFFFAOYSA-N[1][3]

The structural formula provides a clear depiction of the atomic arrangement and bonding within the molecule.

Caption: 2D chemical structure of **Ethyl 3-methoxybenzoate**.

## Experimental Data and Protocols

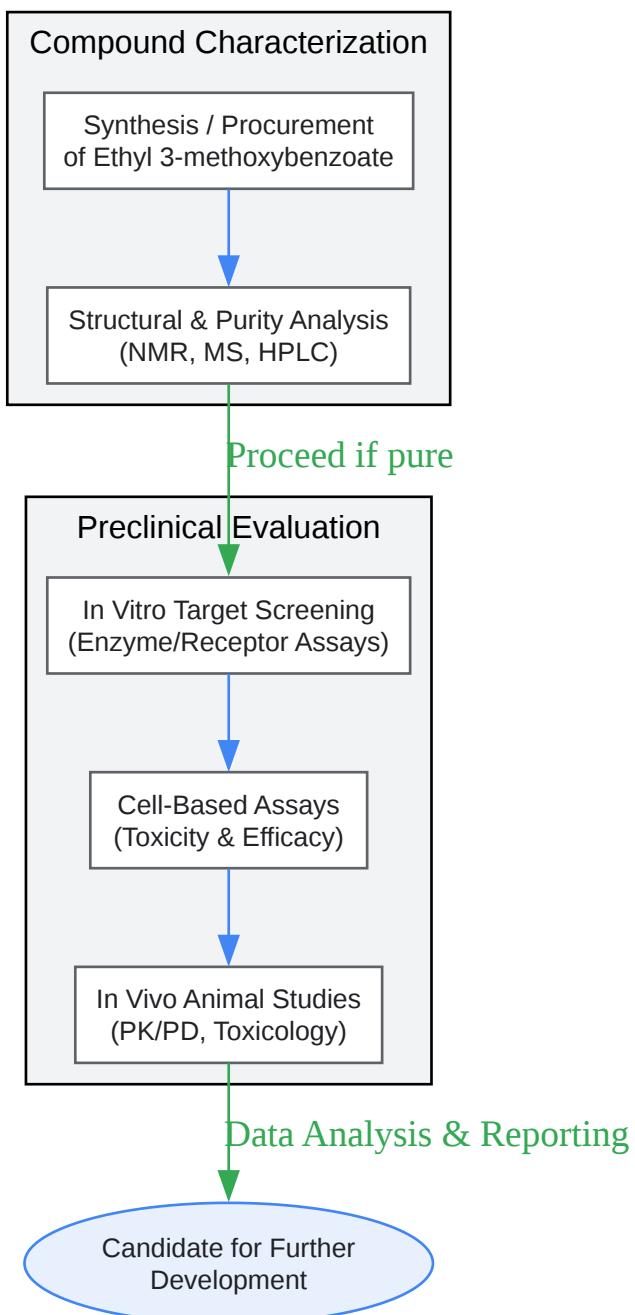
While detailed experimental protocols and specific signaling pathway involvement for **Ethyl 3-methoxybenzoate** are not extensively documented in publicly available literature, its properties can be inferred from standard analytical chemistry techniques. Hydrolysis of this ester under alkaline conditions is known to yield methoxybenzoic acid.<sup>[2]</sup>

Further research would be required to elucidate specific biological activities, metabolic pathways, or mechanisms of action relevant to drug development. Standard experimental workflows for similar small molecules would typically include:

- Purity and Identity Confirmation: Assays such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
- In Vitro Assays: Screening against specific biological targets (e.g., enzymes, receptors) to determine efficacy and potency.

- In Vivo Studies: Pharmacokinetic (PK) and pharmacodynamic (PD) studies in animal models to assess absorption, distribution, metabolism, excretion, and therapeutic effects.

The logical workflow for characterizing a compound like **Ethyl 3-methoxybenzoate** is illustrated below.



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## References

- 1. Benzoic acid, 3-methoxy-, ethyl ester | C10H12O3 | CID 66299 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethyl 3-methoxybenzoate | 10259-22-0 | FE71003 | Biosynth [biosynth.com]
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- 5. Ethyl-3-methoxybenzoate (CAS 10259-22-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Ethyl 3-methoxybenzoate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b084342#ethyl-3-methoxybenzoate-molecular-structure-and-weight]

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